molecular formula C21H28ClNO3 B13771609 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride CAS No. 73771-68-3

5-(2-(N,N-Dimethylamino)ethoxy)carvacrol benzylate hydrochloride

Katalognummer: B13771609
CAS-Nummer: 73771-68-3
Molekulargewicht: 377.9 g/mol
InChI-Schlüssel: XATHRKGERYZALH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride is a complex organic compound known for its unique chemical structure and properties. It is primarily used in experimental and research settings, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride typically involves multiple steps, including the formation of the benzoyloxy group and the subsequent attachment of the dimethylazaniumchloride moiety. The process often requires specific reaction conditions, such as controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved .

Wissenschaftliche Forschungsanwendungen

2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazaniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications where other compounds may not be suitable .

Eigenschaften

CAS-Nummer

73771-68-3

Molekularformel

C21H28ClNO3

Molekulargewicht

377.9 g/mol

IUPAC-Name

2-(4-benzoyloxy-5-methyl-2-propan-2-ylphenoxy)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C21H27NO3.ClH/c1-15(2)18-14-19(25-21(23)17-9-7-6-8-10-17)16(3)13-20(18)24-12-11-22(4)5;/h6-10,13-15H,11-12H2,1-5H3;1H

InChI-Schlüssel

XATHRKGERYZALH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2)C(C)C)OCC[NH+](C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.